
N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a carboxamide group and a substituted phenyl ring with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne
Substitution on the Phenyl Ring: The phenyl ring is substituted with chlorine and methoxy groups through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, where an amine reacts with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst can be used.
Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its triazole ring is a common motif in many pharmaceutical drugs, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to changes in cell behavior. The exact mechanism depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Ethanone, 1-(3-chloro-4-methoxyphenyl)-
Uniqueness
N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the triazole ring This structure imparts distinct chemical and biological properties, making it valuable for various applications
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the coupling of a 1,2,3-triazole moiety with a carboxamide group. Various methods have been documented in literature for synthesizing triazole derivatives, often utilizing azide-alkyne cycloaddition reactions or other coupling strategies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating its effectiveness in inhibiting cell proliferation (exact values may vary based on specific studies) .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells by:
- DNA Damage : Inducing DNA fragmentation and chromatin condensation.
- Mitochondrial Dysfunction : Reducing mitochondrial membrane potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenyl ring or the triazole core can significantly impact potency and selectivity.
Modification | Effect on Activity |
---|---|
3-Chloro substitution | Increased cytotoxicity against cancer cells |
Methoxy group addition | Enhanced solubility and bioavailability |
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various triazole derivatives including this compound:
- Method : MTT assay was used to evaluate cell viability.
- Results : The compound demonstrated significant cytotoxicity across multiple cell lines with promising selectivity indices.
Study 2: In Vivo Efficacy
Another study focused on the in vivo efficacy of this compound using xenograft models:
- Findings : Treatment with this compound resulted in reduced tumor growth compared to control groups.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-9-3-2-6(4-7(9)11)13-10(16)8-5-12-15-14-8/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDBICHIHSTBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.